6-Ethoxy-dihydroindole
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Overview
Description
6-ethoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids
Preparation Methods
The synthesis of 6-ethoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethoxyaniline with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired indole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-ethoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while nitration can produce nitro-indoles .
Scientific Research Applications
6-ethoxy-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-ethoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
2,3-dihydro-1H-indole: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
6-methoxy-2,3-dihydro-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with biological targets.
6-chloro-2,3-dihydro-1H-indole:
The uniqueness of 6-ethoxy-2,3-dihydro-1H-indole lies in its specific substitution pattern, which can confer distinct properties and applications compared to other indole derivatives .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
VNQYYRLBJAYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
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